molecular formula C25H32N4O2S B2411081 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 922064-91-3

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2411081
CAS No.: 922064-91-3
M. Wt: 452.62
InChI Key: GOZTWJTXFZKUJD-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[3-(methylthio)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline derivative, a pyrrolidine ring, and a phenyl group with a methylthio substituent, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-28-12-6-7-18-15-19(10-11-22(18)28)23(29-13-3-4-14-29)17-26-24(30)25(31)27-20-8-5-9-21(16-20)32-2/h5,8-11,15-16,23H,3-4,6-7,12-14,17H2,1-2H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZTWJTXFZKUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[3-(methylthio)phenyl]ethanediamide typically involves multiple steps, including the formation of the quinoline and pyrrolidine rings, followed by their coupling with the phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[3-(methylthio)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[3-(methylthio)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[3-(methylthio)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The quinoline and pyrrolidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenyl group with the methylthio substituent can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[3-(methylthio)phenyl]ethanediamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide, also referred to as a tetrahydroquinoline derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C24H31N3SC_{24}H_{31}N_3S and a molecular weight of approximately 399.59 g/mol. The presence of the tetrahydroquinoline moiety is significant for its biological activity, particularly in terms of neuropharmacological effects.

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Recent studies have highlighted the compound's inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial in various neurological disorders. The compound demonstrated a potent inhibition profile with an IC50 value in the nanomolar range, indicating high selectivity against nNOS compared to endothelial (eNOS) and inducible nitric oxide synthase (iNOS) .

Table 1: Inhibition Potency Against NOS Isoforms

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)Selectivity Ratio (nNOS/eNOS)
Tested Compound93>1000NT>10

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated significant free radical scavenging activity, which is critical for protecting neuronal cells from oxidative stress. This property may contribute to its neuroprotective effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of nNOS : By selectively inhibiting nNOS, the compound reduces the production of nitric oxide in neurons, potentially mitigating excitotoxicity associated with various neurodegenerative diseases.
  • Antioxidant Effects : The ability to scavenge free radicals suggests that this compound may help in reducing oxidative damage in neuronal tissues.

Case Studies

Several studies have investigated the efficacy of tetrahydroquinoline derivatives in preclinical models:

  • Neuroprotection in Animal Models : In a study involving rodent models of stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups .
  • Behavioral Studies : Behavioral assessments indicated that treated animals exhibited reduced anxiety-like behaviors and improved cognitive functions, supporting the compound's potential as a therapeutic agent for anxiety and cognitive disorders .

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